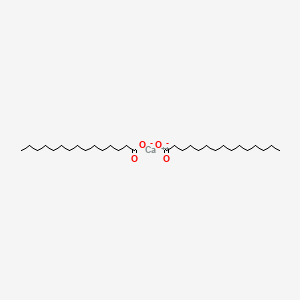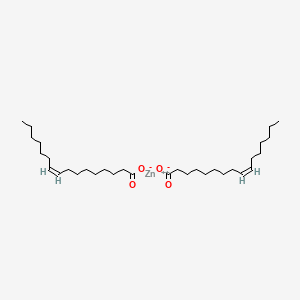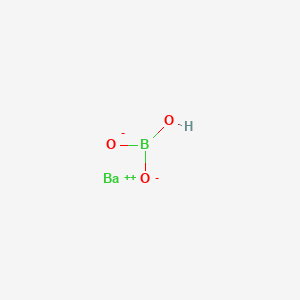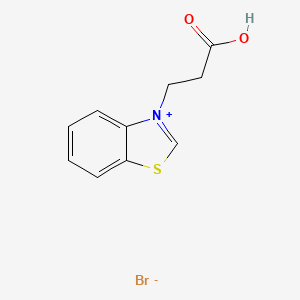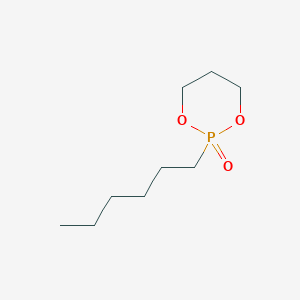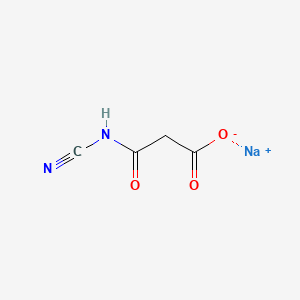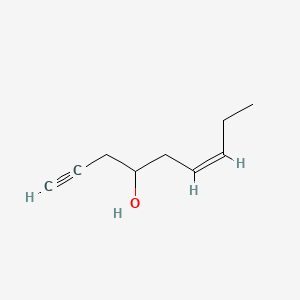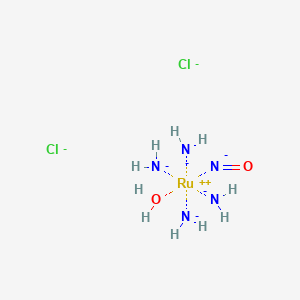
O-Methyl-3-phenyl-L-alanine hydrogen sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Methyl-3-phenyl-L-alanine hydrogen sulphate is a chemical compound with the molecular formula C10H15NO6S and a molecular weight of 277.2942 It is known for its unique structure, which includes a phenyl group and a methylated alanine moiety
Preparation Methods
The synthesis of O-Methyl-3-phenyl-L-alanine hydrogen sulphate can be achieved through several synthetic routes. One common method involves the methylation of 3-phenyl-L-alanine followed by the addition of hydrogen sulphate. The reaction conditions typically include the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide. Industrial production methods may involve more scalable processes, including the use of continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
O-Methyl-3-phenyl-L-alanine hydrogen sulphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminium hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the hydrogen sulphate group is replaced by other nucleophiles like halides or alkoxides. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. .
Scientific Research Applications
O-Methyl-3-phenyl-L-alanine hydrogen sulphate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: This compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of O-Methyl-3-phenyl-L-alanine hydrogen sulphate involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of biologically active compounds. The exact pathways and molecular targets depend on the specific context in which the compound is used, such as in enzymatic reactions or drug development .
Comparison with Similar Compounds
O-Methyl-3-phenyl-L-alanine hydrogen sulphate can be compared with other similar compounds, such as:
3-Phenyl-L-alanine: Lacks the methyl group, leading to different reactivity and applications.
O-Methyl-L-tyrosine: Contains a hydroxyl group instead of a phenyl group, resulting in distinct chemical properties.
L-Alanine:
Properties
CAS No. |
51186-39-1 |
|---|---|
Molecular Formula |
C10H15NO6S |
Molecular Weight |
277.30 g/mol |
IUPAC Name |
(2S)-2-amino-3-(2-methylphenyl)propanoic acid;sulfuric acid |
InChI |
InChI=1S/C10H13NO2.H2O4S/c1-7-4-2-3-5-8(7)6-9(11)10(12)13;1-5(2,3)4/h2-5,9H,6,11H2,1H3,(H,12,13);(H2,1,2,3,4)/t9-;/m0./s1 |
InChI Key |
MYRFJBDNOSVJTE-FVGYRXGTSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C[C@@H](C(=O)O)N.OS(=O)(=O)O |
Canonical SMILES |
CC1=CC=CC=C1CC(C(=O)O)N.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[[(E)-(5-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B12657762.png)
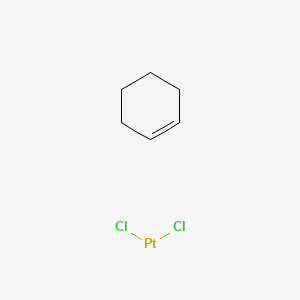
![2-[[Bis(4-fluorophenyl)methyl]amino]ethanol](/img/structure/B12657775.png)
